Spermine(BBBSuc)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

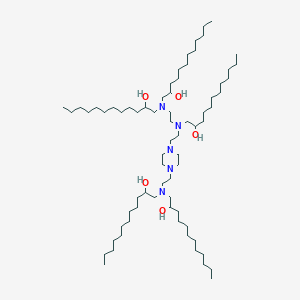

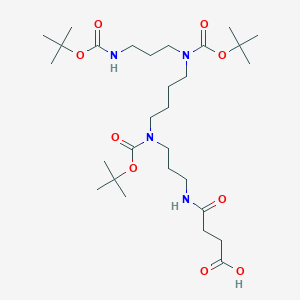

Spermine(BBBSuc), also known as N1,N5,N10-triBoc-N14-succinoyl Spermine, is a polyamine derivative. Polyamines, including spermine, are organic compounds having two or more primary amino groups. Spermine(BBBSuc) is a modified form of spermine, which is essential for cellular metabolism and growth in eukaryotic cells. This compound is used in various scientific research applications due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Spermine is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . It is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation . In cancer cells, spermine has been shown to interact with the protein arginine methyltransferase PRMT1 .

Mode of Action

Spermine is derived from spermidine by spermine synthase . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack .

Biochemical Pathways

The biosynthetic pathways of plant polyamines are well established. Briefly, polyamine biosynthesis begins with the conversion of arginine to putrescine, which can then be converted to spermidine by spermidine synthase and then to spermine by spermine synthase .

Pharmacokinetics

It is known that spermine-based, amphiphilic poly (β-amino ester)s are promising candidates for efficient sirna delivery .

Result of Action

Spermine has been shown to protect plants from a variety of environmental insults . It enhances antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creates tolerance for drought-induced oxidative stress . In cancer cells, spermine inhibits full-length androgen receptor (AR-FL) and androgen receptor splice variant 7 (AR-V7) signaling and suppresses cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Spermine(BBBSuc). For instance, drought stress increases endogenous spermine in plants and exogenous application of spermine improves the plants’ ability to tolerate drought stress . Spermine interacts with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene, to coordinate the reactions necessary for developing drought tolerance .

Análisis Bioquímico

Biochemical Properties

Spermine (BBBSuc) interacts with various enzymes and proteins. For instance, it has been found to interact with the enzymes of polyamine metabolism, influencing their activity . The biochemical properties of Spermine (BBBSuc) can be regulated by moving the methyl group along the backbone of a polyamine and/or changing the configuration of the chiral center .

Cellular Effects

Spermine (BBBSuc) has significant effects on various types of cells and cellular processes. It has been shown to protect cells from a variety of environmental insults . Spermine (BBBSuc) enhances antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creates tolerance for drought-induced oxidative stress in plants . In addition, it has been found to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Spermine (BBBSuc) exerts its effects at the molecular level through various mechanisms. It has been shown to interfere with the binding and stabilization of certain molecules to DNA . The presence of increasing concentrations of Spermine (BBBSuc) enhances the transcriptional and replication activities of RNA and DNA polymerases, respectively, in vitro treated with certain substances .

Temporal Effects in Laboratory Settings

The effects of Spermine (BBBSuc) change over time in laboratory settings. Research has shown that Spermine (BBBSuc) is able to counteract damage from abiotic stresses . Drought stress increases endogenous Spermine (BBBSuc) in plants and exogenous application of Spermine (BBBSuc) improves the plants’ ability to tolerate drought stress .

Dosage Effects in Animal Models

The effects of Spermine (BBBSuc) vary with different dosages in animal models. Supplementation of cells with exogenous Spermine (BBBSuc) decreases matrix mineralization in a dose-dependent manner . Employing certain substances to chemically inhibit Spermine synthase (SMS), the enzyme catalyzing conversion of spermidine into Spermine (BBBSuc), also suppresses mineralization .

Metabolic Pathways

Spermine (BBBSuc) is involved in various metabolic pathways. The polyamine metabolic pathway is closely interconnected with hormones and signaling molecules involved in generating various stress responses .

Transport and Distribution

Spermine (BBBSuc) is transported and distributed within cells and tissues. It has been found that Spermine (BBBSuc) is transported into the mitochondrial matrix by an electrophoretic mechanism having as driving force the negative electrical membrane potential (ΔΨ) .

Subcellular Localization

The subcellular localization of Spermine (BBBSuc) and its effects on activity or function are significant. Homooligomeric Spermine (BBBSuc) forms cytoplasmic puncta and oligomeric combinations between certain family members determine their subcellular localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Spermine(BBBSuc) is synthesized through a series of chemical reactions involving the protection and deprotection of amino groups. The synthesis typically starts with spermine, which undergoes protection of its amino groups using tert-butoxycarbonyl (Boc) groups. The protected spermine is then reacted with succinic anhydride to introduce the succinoyl group. The reaction conditions usually involve the use of organic solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of Spermine(BBBSuc) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Spermine(BBBSuc) undergoes various chemical reactions, including:

Oxidation: Spermine(BBBSuc) can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the succinoyl group to a hydroxyl group.

Substitution: The Boc-protected amino groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the Boc groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Spermine(BBBSuc) can yield succinic acid derivatives, while reduction can produce hydroxylated spermine derivatives.

Aplicaciones Científicas De Investigación

Spermine(BBBSuc) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Studied for its role in cellular metabolism and gene regulation.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in cancer treatment.

Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations .

Comparación Con Compuestos Similares

Similar Compounds

Spermidine: Another polyamine with similar biological functions but different structural properties.

Putrescine: A precursor to spermine and spermidine, involved in cellular growth and differentiation.

C-Methylated Analogs: Modified polyamines with methyl groups that exhibit unique biochemical properties

Uniqueness

Spermine(BBBSuc) is unique due to its specific modifications, which enhance its stability and functionality in various applications. The presence of Boc and succinoyl groups allows for targeted interactions and improved performance in research and industrial applications.

Propiedades

IUPAC Name |

4-[3-[(2-methylpropan-2-yl)oxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]amino]propylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N4O9/c1-27(2,3)40-24(37)31-17-13-21-33(26(39)42-29(7,8)9)19-11-10-18-32(25(38)41-28(4,5)6)20-12-16-30-22(34)14-15-23(35)36/h10-21H2,1-9H3,(H,30,34)(H,31,37)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTBRKBZRJJGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCNC(=O)CCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

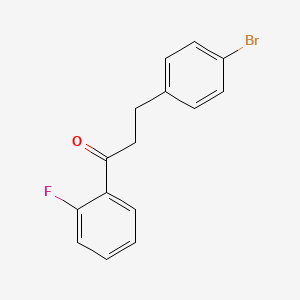

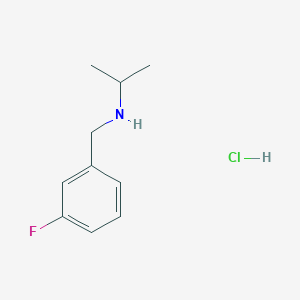

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

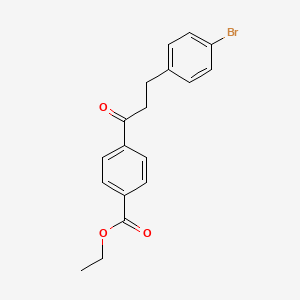

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

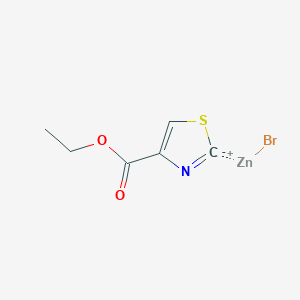

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)